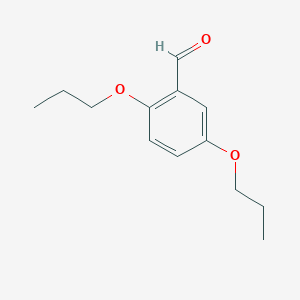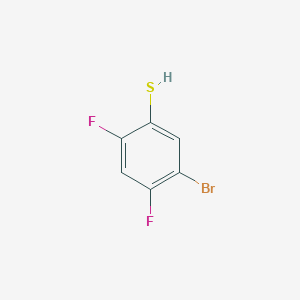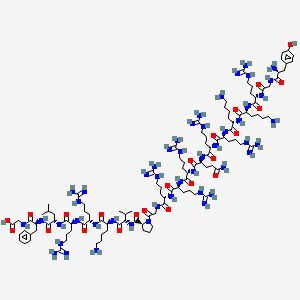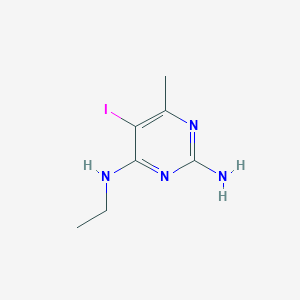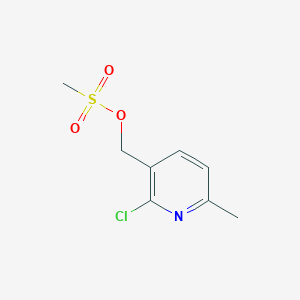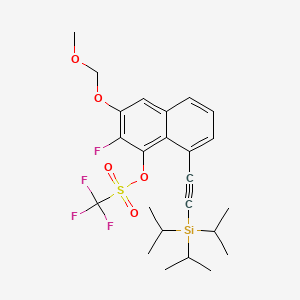
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide is a chemical compound with the molecular formula C11H8BrClN2O and a molecular weight of 299.55 g/mol . This compound is characterized by the presence of a bromo and chloro substituent on the isoquinoline ring, which is further connected to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide typically involves the bromination and chlorination of isoquinoline derivatives followed by acetamidation. The general synthetic route can be summarized as follows:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromo group at the desired position.
Chlorination: The brominated isoquinoline is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetamidation: The resulting bromo-chloro isoquinoline derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the isoquinoline ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(1-bromoisoquinolin-3-yl)acetamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
N-(8-chloroisoquinolin-3-yl)acetamide:
N-(1-bromo-8-methylisoquinolin-3-yl)acetamide: Contains a methyl group instead of a chloro group, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in the presence of both bromo and chloro substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H8BrClN2O |
|---|---|
分子量 |
299.55 g/mol |
IUPAC名 |
N-(1-bromo-8-chloroisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H8BrClN2O/c1-6(16)14-9-5-7-3-2-4-8(13)10(7)11(12)15-9/h2-5H,1H3,(H,14,15,16) |
InChIキー |
DGQGIZSKWOIMTP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=C2C(=C1)C=CC=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


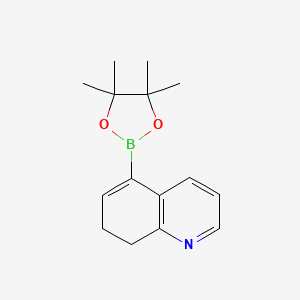
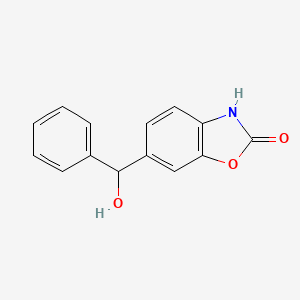
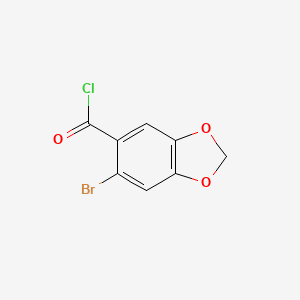
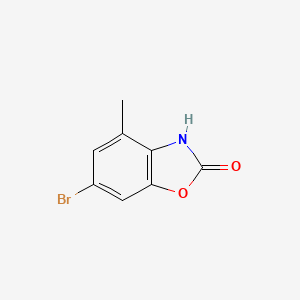
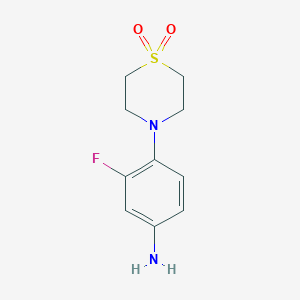
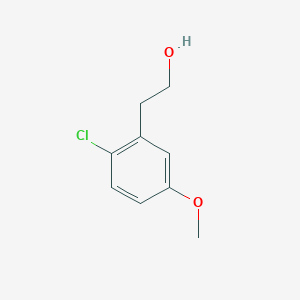

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
